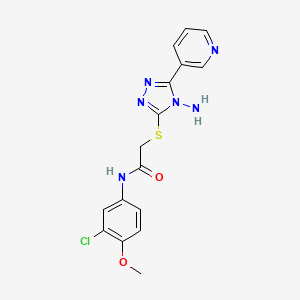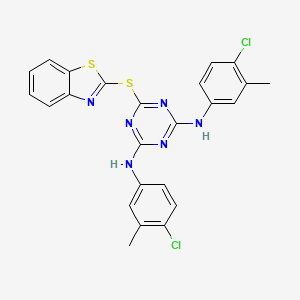![molecular formula C13H19BrN4S B12129874 [4-(5-Bromo(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione](/img/structure/B12129874.png)
[4-(5-Bromo(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(5-Bromo(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a brominated pyridyl group, a piperazine ring, and a thione moiety, making it a versatile candidate for numerous chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-Bromo(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione typically involves multiple steps, starting with the bromination of 2-pyridine This is followed by the formation of the piperazine ring and subsequent attachment of the methylethylamino group
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of high-throughput reactors can be employed to scale up the production process. Additionally, the use of catalysts and advanced purification methods ensures the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
[4-(5-Bromo(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol.
Substitution: The bromine atom in the pyridyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, [4-(5-Bromo(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound is used in the development of advanced materials and catalysts. Its stability and reactivity make it suitable for use in various industrial processes, including polymerization and catalysis.
Mechanism of Action
The mechanism of action of [4-(5-Bromo(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione involves its interaction with specific molecular targets. The brominated pyridyl group and piperazine ring allow it to bind to proteins and enzymes, potentially inhibiting their activity. The thione moiety may also play a role in redox reactions, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- [4-(5-Chloro(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione
- [4-(5-Fluoro(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione
- [4-(5-Iodo(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione
Uniqueness
Compared to similar compounds, [4-(5-Bromo(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding affinity. The combination of the brominated pyridyl group, piperazine ring, and thione moiety provides a distinct set of chemical properties that can be exploited in various applications.
Properties
Molecular Formula |
C13H19BrN4S |
|---|---|
Molecular Weight |
343.29 g/mol |
IUPAC Name |
4-(5-bromopyridin-2-yl)-N-propan-2-ylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C13H19BrN4S/c1-10(2)16-13(19)18-7-5-17(6-8-18)12-4-3-11(14)9-15-12/h3-4,9-10H,5-8H2,1-2H3,(H,16,19) |
InChI Key |
CDTHUQQAJYIUSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=S)N1CCN(CC1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-ethylphenoxy)acetamide](/img/structure/B12129814.png)
![5-[4-(benzyloxy)phenyl]-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12129815.png)
![9-Chloro-5-(3-methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12129827.png)
}-N-(4-chlorophen yl)acetamide](/img/structure/B12129838.png)

![2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B12129840.png)
![N-(3-bromophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129847.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12129852.png)

![N-(4-butylphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12129855.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B12129865.png)
![(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129869.png)
